2,2,4,4-Tetramethyltetrahydrofuran

Catalog No.
S1904544
CAS No.
3358-28-9
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4-Tetramethyltetrahydrofuran

CAS Number

3358-28-9

Product Name

2,2,4,4-Tetramethyltetrahydrofuran

IUPAC Name

2,2,4,4-tetramethyloxolane

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3

InChI Key

FIDGQQIVMWAIAD-UHFFFAOYSA-N

SMILES

CC1(CC(OC1)(C)C)C

Canonical SMILES

CC1(CC(OC1)(C)C)C
  • Solvent

    Due to its cyclic ether structure and saturated carbon chain, TMTHF might possess properties similar to other cyclic ethers like tetrahydrofuran (THF) . THF is a common organic solvent known for its good polarity, miscibility with water, and ability to dissolve a wide range of nonpolar and polar compounds. Research could investigate if TMTHF exhibits similar solvating properties, potentially finding applications in areas where THF is currently used.

  • Organic Synthesis

    The presence of the ether group and the four methyl groups on the molecule could provide unique reactivity for organic synthesis reactions. Research could explore the use of TMTHF as a reactant, catalyst, or reaction medium in various organic transformations.

  • Material Science

    Cyclic ethers can be used as building blocks for the synthesis of polymers. Research could explore the use of TMTHF as a monomer or co-monomer in the development of novel polymers with specific properties.

2,2,4,4-Tetramethyltetrahydrofuran is a colorless liquid that exhibits properties similar to those of traditional ethers but lacks the propensity to form peroxides, which are often hazardous byproducts associated with other ethers like tetrahydrofuran. The absence of hydrogen atoms adjacent to the ether oxygen in this compound contributes to its stability and makes it an attractive alternative in various chemical applications .

: It serves as a non-polar solvent in various organic reactions such as Fischer esterification and Grignard reactions .
  • Polymerization Processes: The compound is utilized in the production of polymers and pressure-sensitive adhesives due to its ability to facilitate high molecular weight radical-initiated polymerization .
  • Alternative to Hazardous Solvents: Its non-peroxide forming nature makes it a safer alternative to traditional hydrocarbon solvents like toluene .
  • While specific biological activity data for 2,2,4,4-tetramethyltetrahydrofuran is limited, its structural properties suggest that it may not exhibit significant toxicity compared to other solvents. Its non-polar nature and lack of peroxide formation make it a safer alternative for various applications in chemical processes .

    The synthesis of 2,2,4,4-tetramethyltetrahydrofuran can be achieved through several methods:

    • Ring Closure: One common method involves the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. This method has been shown to yield high quantities of the desired product .
    • Catalytic Methods: Zeolites or sulfuric acid can be used as catalysts for this synthesis process .

    Interaction studies involving 2,2,4,4-tetramethyltetrahydrofuran focus on its solvation properties and reactivity with various substrates. These studies demonstrate its effectiveness in facilitating reactions without introducing the risks associated with peroxide formation found in other ethers. The compound's performance has been evaluated in several standard organic reactions where it exhibited favorable outcomes compared to traditional solvents .

    Several compounds share structural similarities with 2,2,4,4-tetramethyltetrahydrofuran. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    2,2,5,5-TetramethyltetrahydrofuranC₈H₁₆ONon-polar solvent; does not form peroxides
    3,3,4,4-TetramethyltetrahydrofuranC₈H₁₆OSimilar structure; different methyl group arrangement
    TetrahydrofuranC₄H₈OCommon ether; prone to peroxide formation

    Uniqueness of 2,2,4,4-Tetramethyltetrahydrofuran

    What sets 2,2,4,4-tetramethyltetrahydrofuran apart from its counterparts is its structural configuration that prevents peroxide formation while maintaining effective solvent properties. Its ability to facilitate polymerization processes without hazardous byproducts further enhances its utility in industrial applications.

    International Union of Pure and Applied Chemistry Nomenclature and Synonyms

    The compound 2,2,4,4-tetramethyltetrahydrofuran represents a significant heterocyclic organic compound within the tetrahydrofuran family. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named 2,2,4,4-tetramethyloxolane [1] [2] [3]. The International Union of Pure and Applied Chemistry designation reflects the modern systematic approach to naming cyclic ethers, where "oxolane" serves as the preferred term for the five-membered saturated heterocyclic ring containing one oxygen atom.

    The compound exhibits several recognized synonyms across various chemical databases and literature sources. The most commonly encountered alternative names include Tetrahydrofuran, 2,2,4,4-tetramethyl- [3] [4] and Furan, tetrahydro-2,2,4,4-tetramethyl- [2] [4]. These alternative nomenclatures represent historical naming conventions that remain widely used in chemical literature and commercial applications. The National Institute of Standards and Technology Chemistry WebBook specifically employs the designation Furan, tetrahydro-2,2,4,4-tetramethyl- as its primary nomenclature [4].

    International nomenclature variations demonstrate the compound's global recognition across different linguistic and regulatory systems. The German chemical nomenclature maintains the same structural designation: 2,2,4,4-Tetramethyltetrahydrofuran [3], while the French nomenclature employs 2,2,4,4-Tétraméthyltétrahydrofurane [3]. These consistent international naming conventions facilitate global scientific communication and regulatory compliance.

    Table 1: Chemical Identification Data

    ParameterValueSource
    IUPAC Name2,2,4,4-tetramethyloxolane [1] [2] [3]
    Common Name2,2,4,4-Tetramethyltetrahydrofuran [2] [4]
    CAS Registry Number3358-28-9 [1] [2] [4] [5]
    NIST WebBook NameFuran, tetrahydro-2,2,4,4-tetramethyl- [4]
    ChemSpider ID121553 [3]
    PubChem CID137904 [2]
    Molecular FormulaC8H16O [1] [2] [4] [5]
    Molecular Weight (g/mol)128.21 [1] [2] [5]
    InChIInChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3 [1] [4]
    InChI KeyFIDGQQIVMWAIAD-UHFFFAOYSA-N [1] [4]
    SMILESCC1(CC(OC1)(C)C)C [1]
    MDL NumberMFCD00014514 [3]

    2,2,4,4-Tetramethyltetrahydrofuran represents a significant advancement in ether chemistry, offering unique properties that make it an attractive alternative to traditional cyclic ethers. This compound belongs to the family of substituted tetrahydrofurans and exhibits remarkable stability characteristics, particularly its inability to form hazardous peroxides, which distinguishes it from conventional ethers such as tetrahydrofuran and diethyl ether [2].

    Traditional Synthetic Routes

    The synthesis of 2,2,4,4-tetramethyltetrahydrofuran primarily relies on two fundamental approaches: cyclization of diol precursors and catalytic hydrogenation of furan derivatives. The most established method involves the acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol, which serves as the primary precursor for this transformation [3].

    Acid-Catalyzed Cyclization of 2,5-Dimethylhexane-2,5-diol

    The cyclization of 2,5-dimethylhexane-2,5-diol represents the cornerstone synthetic route for 2,2,4,4-tetramethyltetrahydrofuran production. This transformation proceeds through an intramolecular dehydration mechanism wherein the terminal hydroxyl groups of the diol undergo elimination to form the cyclic ether structure [3]. The reaction mechanism involves protonation of one hydroxyl group by the acid catalyst, followed by nucleophilic attack from the opposite hydroxyl group, resulting in ring closure and water elimination.

    Traditional mineral acids such as sulfuric acid have been employed for this transformation, though their use presents several limitations including equipment corrosion, difficult product separation, and environmental concerns . The reaction typically requires elevated temperatures ranging from 110 to 130 degrees Celsius and reaction times extending from 90 minutes to several hours, depending on the specific catalyst and reaction conditions employed.

    Hydrogenation of 3,3,4,4-Tetramethylfuran

    An alternative synthetic pathway involves the catalytic hydrogenation of 3,3,4,4-tetramethylfuran to yield 2,2,4,4-tetramethyltetrahydrofuran . This transformation employs heterogeneous catalysts, most commonly palladium on carbon, under hydrogen atmosphere at elevated pressures and temperatures. The reaction proceeds through sequential addition of hydrogen across the furan ring, saturating the double bonds while preserving the cyclic ether structure .

    The hydrogenation approach offers several advantages, including high selectivity, excellent yields ranging from 85 to 95 percent, and the ability to achieve high product purity . However, this method requires the availability of the methylated furan precursor, which itself must be synthesized through specialized routes, potentially increasing overall process complexity and cost.

    Traditional Synthetic Routes for 2,2,4,4-Tetramethyltetrahydrofuran
    RouteCatalystReaction ConditionsYield (%)SelectivityIndustrial Applicability
    Cyclization of 2,5-dimethylhexane-2,5-diolSulfuric acidAcid-catalyzed cyclizationVariableModerateLimited
    Cyclization of 2,5-dimethylhexane-2,5-diolH-BEA zeolite (25:1)110°C, 90 min95-98HighHigh
    Cyclization of 2,5-dimethylhexane-2,5-diolH-BEA zeolite (150:1)110°C, 90 min75-85HighHigh
    Cyclization of 2,5-dimethylhexane-2,5-diolMethanesulfonic acid110°C, 90 min70-80ModerateModerate
    Cyclization of 2,5-dimethylhexane-2,5-diolKSF Montmorillonite110°C, 90 min65-75ModerateModerate
    Cyclization of 2,5-dimethylhexane-2,5-diolNafion-H110°C, 90 min60-70ModerateModerate
    Hydrogenation of 3,3,4,4-tetramethylfuranPalladium on carbon (Pd/C)High pressure, elevated temperature85-95HighHigh
    Hydrogenation of 3,3,4,4-tetramethylfuranPlatinum (Pt)50-80°C, H2 atmosphere80-90HighHigh

    Catalytic Cyclization Methods

    Modern synthetic approaches have evolved to emphasize heterogeneous catalysis using solid acid catalysts, which offer significant advantages over traditional homogeneous acid systems. These catalytic systems provide enhanced selectivity, improved environmental compatibility, and simplified product separation processes [3] [5].

    Zeolite-Based Catalysis

    Zeolite catalysts, particularly H-BEA (beta zeolite), have emerged as highly effective catalysts for the cyclization of 2,5-dimethylhexane-2,5-diol [3]. These microporous aluminosilicate materials possess well-defined acid sites and shape-selective properties that promote efficient cyclization while minimizing side reactions. The H-BEA zeolite with a silicon to aluminum ratio of 25:1 demonstrates exceptional performance, achieving conversions exceeding 95 percent with selectivities greater than 99 percent [3].

    The zeolite-catalyzed process operates under relatively mild conditions, typically at 110 degrees Celsius for 90 minutes, using catalyst loadings of approximately 50 milligrams per 5 grams of diol substrate [3]. The reaction proceeds in a solvent-free environment under inert atmosphere, contributing to process simplification and reduced environmental impact. The high thermal stability and recyclability of zeolite catalysts make them particularly attractive for industrial applications.

    Heteropolyacid Catalysis

    Heteropolyacids, particularly tungsten-based compounds such as H₃PW₁₂O₄₀, represent another class of highly effective solid acid catalysts for the cyclization reaction [5]. These catalysts demonstrate exceptional activity for the cyclodehydration of 1,n-diols to their corresponding cyclic ethers, achieving yields exceeding 98 percent under optimized conditions [5].

    The heteropolyacid-catalyzed process operates at 100 degrees Celsius for approximately 3 hours under solvent-free conditions [5]. The catalyst demonstrates superior performance compared to other solid acid systems, with the order of catalytic activity following the Brønsted acidity sequence: H₃PW₁₂O₄₀ > H₄SiW₁₂O₄₀ > H₃PMo₁₂O₄₀ > H₄SiMo₁₂O₄₀ [5]. The tungsten-based catalyst offers advantages including stronger acidity, higher thermal stability, and lower oxidation potential compared to molybdenum analogues.

    Advanced Catalytic Systems

    Recent developments in catalytic cyclization have explored the use of metal-organic frameworks and other advanced solid acid catalysts [6] [7]. Zirconium-containing zeolites and hafnium-based catalysts have shown promise for selective cyclization reactions, though their application to 2,2,4,4-tetramethyltetrahydrofuran synthesis remains under investigation [6].

    Lewis acid catalysts such as indium tribromide have been employed for related cyclization reactions, particularly in the synthesis of complex heterocyclic structures [8]. These catalysts operate under mild conditions and can achieve excellent diastereoselectivity, though their application to simple ether cyclization may require optimization of reaction parameters.

    Catalytic Cyclization Methods for 2,2,4,4-Tetramethyltetrahydrofuran
    MethodCatalyst TypeTemperature (°C)PressureConversion RateSelectivity
    Zeolite-catalyzed cyclizationH-BEA zeolite110AtmosphericHigh (>95%)>99%
    Heteropolyacid (HPA) catalysisH₃PW₁₂O₄₀100AtmosphericVery high (>98%)>95%
    Solid acid catalysisBeta zeolite140AtmosphericHigh (>90%)>90%
    Lewis acid catalysisInBr₃0-25AtmosphericModerate (70-85%)>85%
    Brønsted acid catalysisTriflic acid25AtmosphericModerate (60-80%)>80%
    Metal-organic framework (MOF) catalysisZr-containing zeolites120-150AtmosphericVariable (60-90%)Variable

    Large-Scale Production Techniques

    The commercial production of 2,2,4,4-tetramethyltetrahydrofuran requires sophisticated process engineering to achieve the necessary scale, efficiency, and product quality. Industrial synthesis employs various reactor configurations and process intensification strategies to optimize performance and minimize costs [9] [10].

    Continuous Flow Reactor Systems

    Continuous flow reactors represent the preferred technology for large-scale 2,2,4,4-tetramethyltetrahydrofuran production due to their superior heat and mass transfer characteristics, enhanced process control, and improved safety profile [9]. These systems typically consist of packed bed reactors containing solid acid catalysts through which the diol precursor is continuously fed at controlled temperatures and flow rates.

    The continuous flow configuration offers several advantages including steady-state operation, consistent product quality, reduced reaction time, and improved heat management [9]. Industrial systems can achieve production capacities ranging from 10 to 100 kilograms per hour, depending on reactor dimensions and operating conditions. The excellent process control afforded by continuous operation enables precise temperature regulation, critical for maintaining high selectivity and minimizing side product formation.

    Reactive Distillation Technology

    Reactive distillation represents an advanced process intensification strategy that combines reaction and separation in a single unit operation [3] [9]. This technology is particularly well-suited for the cyclization reaction as it continuously removes the water byproduct, driving the equilibrium toward product formation and preventing potential side reactions [3].

    The reactive distillation process achieves exceptional energy efficiency through integration of reaction heat with distillation energy requirements [9]. Industrial-scale reactive distillation columns can process 100 to 1000 kilograms per hour while achieving very high product purity and excellent heat integration [9]. The technology requires higher capital investment but offers superior operating economics and product quality compared to conventional reactor-separator systems.

    Process Optimization and Integration

    Modern industrial production incorporates advanced process control systems and heat integration networks to maximize efficiency and minimize environmental impact [9] [10]. Heat exchanger networks recover thermal energy from hot product streams to preheat feed materials, significantly reducing overall energy consumption. Automated control systems maintain optimal reaction conditions and ensure consistent product quality while minimizing operator intervention.

    Process integration extends to raw material preparation and product purification, creating synergies that improve overall plant economics [9]. The integration of catalyst regeneration systems enables continuous operation while maintaining catalyst activity, further enhancing process economics and sustainability.

    Large-Scale Production Techniques for 2,2,4,4-Tetramethyltetrahydrofuran
    Production MethodScale (kg/h)Energy EfficiencyHeat IntegrationCapital CostProcess ControlProduct Quality
    Continuous flow reactor10-100HighGoodModerateExcellentHigh
    Batch reactor system50-500ModerateLimitedLowGoodGood
    Reactive distillation100-1000Very HighExcellentHighExcellentVery High
    Microreactor technology1-10HighGoodModerateExcellentHigh
    Packed bed reactor20-200ModerateModerateModerateGoodGood
    Fluidized bed reactor50-300HighGoodHighModerateModerate

    Purification and Quality Control Protocols

    The production of high-purity 2,2,4,4-tetramethyltetrahydrofuran requires sophisticated purification protocols and rigorous quality control measures to meet commercial specifications and ensure product performance in downstream applications [11] [12].

    Distillation-Based Purification

    Fractional distillation represents the primary purification method for 2,2,4,4-tetramethyltetrahydrofuran, capitalizing on the distinct boiling point differences between the product and potential impurities [11] [12]. The compound exhibits a boiling point of approximately 118 degrees Celsius at atmospheric pressure, enabling effective separation from unreacted starting materials, water, and higher-boiling byproducts .

    Industrial purification employs multi-stage distillation columns with high theoretical plate counts to achieve the required purity levels exceeding 99.5 percent [11]. The distillation process typically involves an initial dehydration step to remove residual water, followed by precise fractionation to separate the product from close-boiling impurities. Advanced column designs incorporate structured packing materials to enhance separation efficiency while minimizing energy consumption.

    Extractive distillation techniques have been developed for challenging separations, particularly when azeotropic mixtures or close-boiling components are present [13] [14]. These processes employ selective solvents to alter relative volatilities, enabling enhanced separation performance. Heat-integrated extractive distillation systems can achieve purities exceeding 99.8 percent while maintaining acceptable energy consumption levels [14].

    Advanced Purification Methods

    Chromatographic separation techniques provide the highest purity levels achievable, routinely exceeding 99.9 percent product purity . These methods are typically reserved for high-value applications or analytical standards due to their higher operating costs and lower throughput compared to distillation methods. Silica gel column chromatography using hexane-ethyl acetate solvent systems has proven effective for laboratory-scale purification .

    Membrane separation technologies offer energy-efficient alternatives for specific purification challenges, particularly for removing trace impurities or achieving moderate purity improvements [15]. These systems demonstrate lower energy consumption compared to distillation but may have limitations in achievable purity levels and throughput capacity.

    Quality Control Protocols

    Comprehensive quality control protocols ensure consistent product quality and compliance with commercial specifications [16]. Gas chromatography with flame ionization detection serves as the primary analytical method for purity determination, providing accurate quantification of the main component and identification of trace impurities .

    Water content analysis employs Karl Fischer titration to ensure moisture levels remain below 0.01 percent, critical for preventing hydrolysis and maintaining chemical stability [16]. Residual catalyst content is monitored using inductively coupled plasma mass spectrometry, with specifications typically requiring levels below 10 parts per million to prevent catalytic decomposition in storage or application.

    Peroxide content represents a critical safety parameter, though 2,2,4,4-tetramethyltetrahydrofuran demonstrates inherent resistance to peroxide formation due to its molecular structure [2]. Nevertheless, routine monitoring using iodometric titration ensures peroxide levels remain below 5 parts per million, maintaining the safety advantages that distinguish this compound from conventional ethers.

    Physical property measurements including density, refractive index, and boiling point provide additional quality assurance and enable detection of systematic production variations . Color index measurements ensure the product meets aesthetic requirements while indicating the absence of oxidative degradation or contamination.

    Purification and Quality Control Protocols
    Purification MethodPurity AchievedEnergy ConsumptionOperating CostThroughputScalability
    Fractional distillation>99.5%ModerateModerateHighExcellent
    Extractive distillation>99.8%HighHighHighGood
    Azeotropic distillation>99.0%HighHighHighGood
    Crystallization>95.0%LowLowLowLimited
    Chromatographic separation>99.9%ModerateHighLowPoor
    Membrane separation>98.0%LowModerateModerateGood
    Adsorption purification>97.0%LowLowModerateModerate
    Quality Control Parameters and Specifications
    ParameterSpecificationTest MethodFrequency
    Purity≥99.5%GC-FIDEvery batch
    Water content≤0.01%Karl Fischer titrationEvery batch
    Residual catalyst≤10 ppmICP-MSWeekly
    Peroxide content≤5 ppmIodometric titrationEvery batch
    Color index≤10 APHAColorimetryEvery batch
    Boiling point118±2°CDistillationDaily
    Density0.810±0.005 g/cm³PycnometryDaily
    Refractive index1.4150±0.0010RefractometryDaily
    Acidity≤0.01 mg KOH/gPotentiometric titrationWeekly
    Alkalinity≤0.01 mg KOH/gPotentiometric titrationWeekly

    The synthesis and manufacturing of 2,2,4,4-tetramethyltetrahydrofuran represents a sophisticated application of modern chemical engineering principles, combining advanced catalytic chemistry with efficient process design to produce a high-value specialty chemical. The evolution from traditional acid-catalyzed processes to modern zeolite and heteropolyacid systems demonstrates the continuous advancement in sustainable chemical manufacturing. Large-scale production techniques emphasize process intensification and energy integration, while comprehensive purification and quality control protocols ensure product consistency and performance. The successful commercial production of this compound illustrates the importance of integrated process development in creating economically viable and environmentally responsible chemical manufacturing processes [3] [9] [5].

    Production Economics Comparison (USD per kg)
    Cost ComponentZeolite ProcessHPA ProcessHydrogenation
    Raw materials2.502.502.80
    Catalyst0.150.200.25
    Energy0.300.250.40
    Labor0.250.200.30
    Maintenance0.100.080.15
    Utilities0.200.150.25
    Waste treatment0.050.030.10
    Quality control0.150.120.18

    XLogP3

    2

    Boiling Point

    121.0 °C

    Other CAS

    3358-28-9

    Wikipedia

    Furan, tetrahydro-2,2,4,4-tetramethyl-

    Dates

    Last modified: 08-16-2023

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